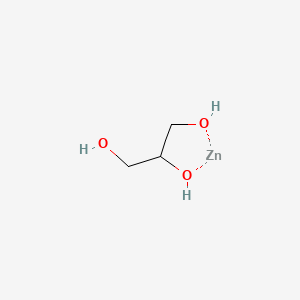

Glyzinc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyzinc is typically synthesized by reacting zinc oxide with glycerol. The reaction involves heating zinc oxide with glycerol to form zinc monoglycerolate. This process can be carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the preparation of this compound involves dissolving zinc sulfate heptahydrate in water, followed by the addition of glycine and a small amount of iron powder. The mixture is then subjected to a rotation reaction at elevated temperatures (70-90°C). After cooling and crystallization, the crystalline solid is obtained and washed with absolute ethyl alcohol to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Glyzinc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc ions and the glycerol backbone.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.

Reduction: Reduction reactions involving this compound typically require reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of glycerol with other ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc complexes.

Scientific Research Applications

Glyzinc has a wide range of scientific research applications, including:

Chemistry:

- Used as a precursor in the synthesis of pharmacologically active glycerohydrogels with wound healing and antimicrobial properties .

Biology:

- Investigated for its potential in biofortification of food crops, particularly in regions with low zinc levels in the soil. Foliar application of this compound has been shown to improve zinc content in wheat and rice grains .

Medicine:

- Studied for its anti-inflammatory and wound healing properties. This compound has been shown to reduce disease severity in models of ulcerative colitis .

Industry:

Mechanism of Action

Glyzinc exerts its effects through the slow release of zinc ions. The zinc ions are readily absorbed into tissues, where they participate in various biochemical processes. Zinc is essential for wound healing, immune function, and enzyme activity. The glycerol component of this compound helps to stabilize the compound and facilitate its slow release, ensuring a sustained supply of zinc ions .

Comparison with Similar Compounds

Glyzinc is unique due to its combination of zinc and glycerol, which provides both slow-release properties and biocompatibility. Similar compounds include:

Zinc monoglycerolate: Formed by heating zinc oxide with glycerol, this compound also exhibits slow-release properties and is used in medical applications.

Silicon-zinc-boron glycerolates: These compounds are used in the synthesis of pharmacologically active hydrogels with antimicrobial properties.

This compound stands out due to its specific combination of zinc and glycerol, which offers unique benefits in terms of bioavailability and sustained release.

Properties

IUPAC Name |

propane-1,2,3-triol;zinc |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQZEKJTHEMOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O.[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-68-0, 87189-24-0 |

Source

|

| Record name | Glyzinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc monoglycerolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087189240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(Z)-3-[4-(furan-2-yl)phenyl]-3-thiophen-3-ylprop-2-enyl]-methylamino]acetic acid](/img/structure/B10825952.png)

![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)

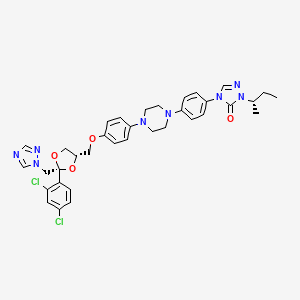

![2-[(2r)-Butan-2-Yl]-4-{4-[4-(4-{[(2r,4s)-2-(2,4-Dichlorophenyl)-2-(1h-1,2,4-Triazol-1-Ylmethyl)-1,3-Dioxolan-4-Yl]methoxy}phenyl)piperazin-1-Yl]phenyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One](/img/structure/B10825984.png)